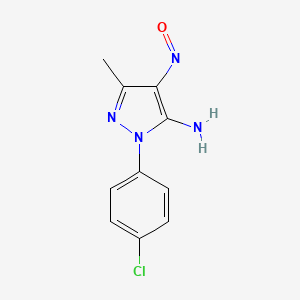
1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring using chlorobenzene derivatives.
Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: 1-(4-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine.
Reduction: 1-(4-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials due to its unique structural properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Lacks the nitroso group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: Contains a nitro group instead of a nitroso group, which may alter its chemical and biological properties.
Uniqueness: 1-(4-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
81314-61-6 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3 |
InChI Key |
HNXOKJQFYDQORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
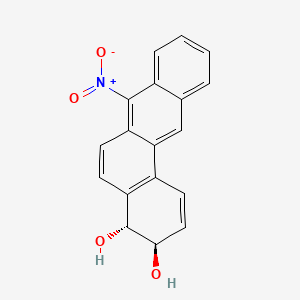
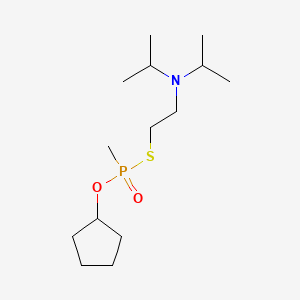
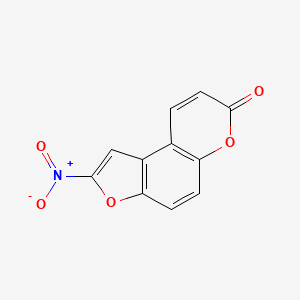
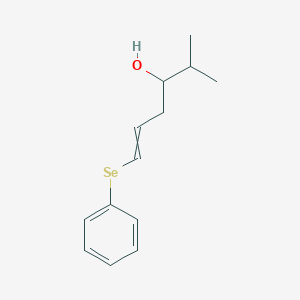
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)



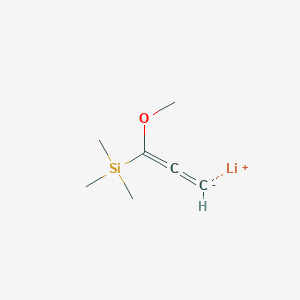


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
